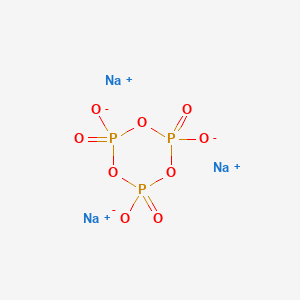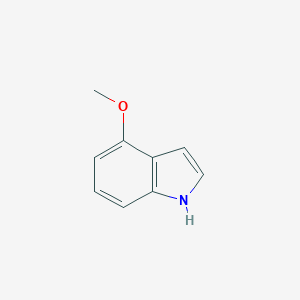
4-甲氧基吲哚
概览
描述
Synthesis Analysis
The synthesis of 4-methoxyindole has been explored through various methodologies, aiming for efficient routes with high yields. One approach involves the alkylation of substituted phenols, hydrolysis, and cyclization, using "vicarious nucleophilic substitution of hydrogen (VNS)" to synthesize 4-methoxyindole. This process is highlighted for its simplicity and low cost, providing an overall yield of 28.8% for 4-methoxyindole (L. Hong-li, 2003). Another method involves the alkylative cycloaddition of nitrosoarenes with alkynes in the presence of K2CO3/(CH3)2SO4, which allows for the efficient synthesis of N-methoxyindoles, highlighting the versatility of 4-methoxyindole synthesis strategies (A. Penoni et al., 2006).
Molecular Structure Analysis
The molecular structure of 4-methoxyindole, like other methoxy-substituted indoles, exhibits unique characteristics due to the presence of the methoxy group. Studies using IR spectroscopy, mass spectrometry, and X-ray crystallography, combined with theoretical methods such as density functional theory (DFT), have been employed to elucidate its structure and properties. For example, the structure of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was analyzed to understand the influence of the methoxy group on the molecule's geometry and vibrational frequencies, providing insights into the electronic and structural aspects of 4-methoxyindole derivatives (E. Düğdü et al., 2013).
Chemical Reactions and Properties
4-Methoxyindole participates in various chemical reactions, reflecting its reactivity and functional utility. UV-induced radical formation and isomerization studies reveal the formation of indolyl radicals and tautomers upon UV irradiation, demonstrating the photochemical reactivity of 4-methoxyindole. These reactions are critical for understanding the compound's behavior under light exposure and its potential applications in photochemistry (A. Lopes Jesus et al., 2020).
科研应用
光解效率: 4-甲氧基取代增强了1-酰基-7-硝基吲哚的光解效率,这些化合物可作为羧酸的前体,特别是神经活性氨基酸(Papageorgiou & Corrie, 2000)。
抗精神病潜力: 4-甲氧基-1H-异吲哚-1,3(2H)-二酮的衍生物正在研究中,因其抑制磷酸二酯酶10A和对5-羟色胺受体的亲和性而被认为具有潜在的抗精神病作用(Czopek et al., 2020)。
对脂肪组织代谢的影响: 甲氧基吲哚-2-羧酸通过增加循环游离脂肪酸并抑制葡萄糖和丙酮酸代谢来影响脂肪组织(Gorin & Zendowski, 1975)。
基质隔离条件下的光化学: UV诱导的4-甲氧基吲哚的自由基形成和异构化被用于研究甲氧基吲哚的光化学(Lopes Jesus et al., 2020)。
人类芳香烃受体激动剂: 4-甲氧基吲哚作为人类芳香烃受体的有效激动剂,导致核转位并富集结合到CYP1A1启动子(Štěpánková等,2018)。
化学合成: 4-甲氧基吲哚在质子催化下与正交甲酸三乙酯反应,根据反应条件生成功能化吲哚(Mitkova & Boncheva-Mladenova, 1990)。
合成植物抗菌素类似物: N-甲氧基吲哚用于从山葵中合成植物抗菌素类似物(Penoni et al., 2006)。
致突变性质: 某些甲氧基吲哚,如4-氯-6-甲氧基吲哚,可以在亚硝化时形成强效直接作用的致突变剂(Brown et al., 1992)。
Safety And Hazards
未来方向
性质
IUPAC Name |
4-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-11-9-4-2-3-8-7(9)5-6-10-8/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNOXNMCFPFPMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Record name | 4-methoxyindole | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197500 | |
| Record name | 4-Methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Sigma-Aldrich MSDS] | |
| Record name | 4-Methoxyindole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11171 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Methoxyindole | |
CAS RN |
4837-90-5 | |
| Record name | 1H-Indole, 4-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004837905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

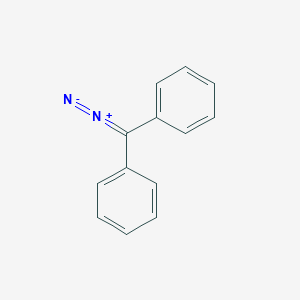
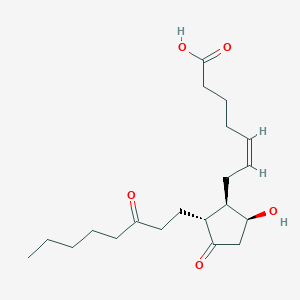
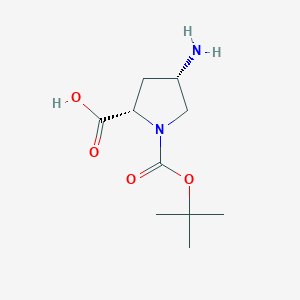
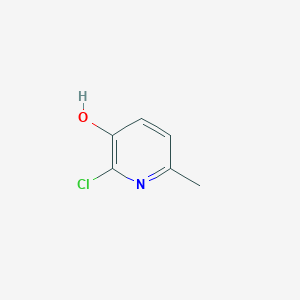
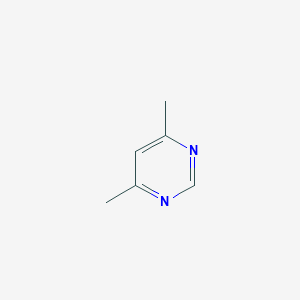
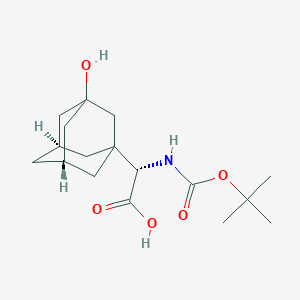
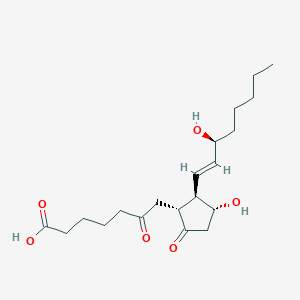
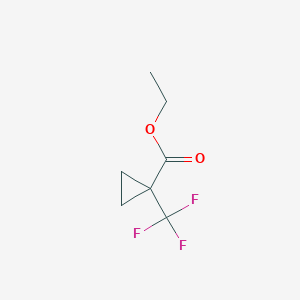
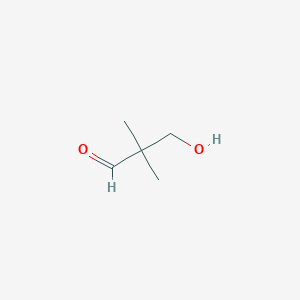
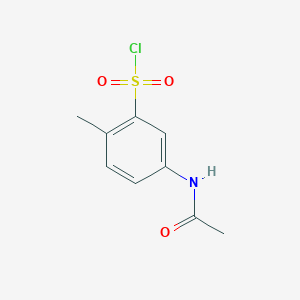
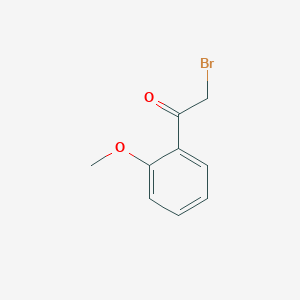
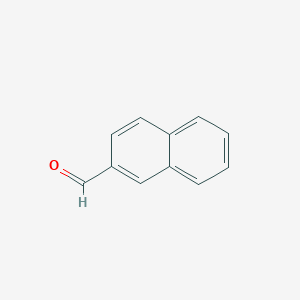
![Dimethyl 4-(2-chlorophenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B31180.png)
